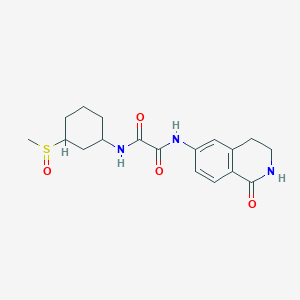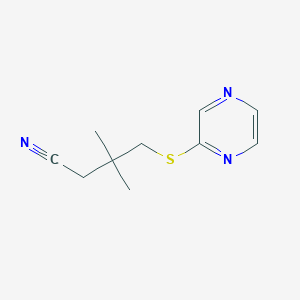
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide, also known as MSCH-NQO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain in models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have low toxicity, making it a promising candidate for further study.
实验室实验的优点和局限性
One advantage of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to be stable under a wide range of conditions, making it easier to work with in the lab.
One limitation of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its high cost. The synthesis method for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is complex and requires expensive reagents, making it difficult for some researchers to obtain.
未来方向
There are several future directions for research on N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in cancer treatment.
Another area of interest is the development of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide-based herbicides. Further studies are needed to determine the efficacy of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as a herbicide and to develop formulations that are effective against a wide range of weeds.
In materials science, further studies are needed to determine the potential of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as an organic semiconductor. This could lead to the development of more efficient electronic devices.
In conclusion, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is a promising compound with potential applications in medicine, agriculture, and materials science. Its low toxicity and stability make it a safe and easy-to-work-with compound in the lab. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成方法
The synthesis of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide involves the reaction between 3-methylsulfinylcyclohexylamine and 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid. The resulting compound is then treated with oxalyl chloride and N,N-dimethylformamide to form N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. This method has been optimized to produce high yields of pure N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide.
科学研究应用
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
In agriculture, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds and has the potential to be a more environmentally friendly alternative to traditional herbicides.
In materials science, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use in the development of organic semiconductors. It has been shown to have good electron-transporting properties and has the potential to be used in the development of more efficient electronic devices.
属性
IUPAC Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-26(25)14-4-2-3-12(10-14)20-17(23)18(24)21-13-5-6-15-11(9-13)7-8-19-16(15)22/h5-6,9,12,14H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLULFSWAEDEZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)

![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)

![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)